DIETHYL 4-{4-METHOXY-3-[(2-NITROPHENOXY)METHYL]PHENYL}-2-METHYL-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
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Overview
Description
DIETHYL 4-{4-METHOXY-3-[(2-NITROPHENOXY)METHYL]PHENYL}-2-METHYL-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL 4-{4-METHOXY-3-[(2-NITROPHENOXY)METHYL]PHENYL}-2-METHYL-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the nitrophenoxy and methoxyphenyl intermediates, followed by their coupling with the hexahydroquinoline core. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
DIETHYL 4-{4-METHOXY-3-[(2-NITROPHENOXY)METHYL]PHENYL}-2-METHYL-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy and phenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the nitrophenoxy group may yield a nitroquinoline derivative, while reduction of the nitro group results in an aminoquinoline compound .
Scientific Research Applications
DIETHYL 4-{4-METHOXY-3-[(2-NITROPHENOXY)METHYL]PHENYL}-2-METHYL-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of DIETHYL 4-{4-METHOXY-3-[(2-NITROPHENOXY)METHYL]PHENYL}-2-METHYL-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
DIETHYL 4-{4-METHOXY-3-[(2-NITROPHENOXY)METHYL]PHENYL}-2-METHYL-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE can be compared with similar compounds such as:
- Diethyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate .
- 3-((2-(4-chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl-dimethylcarbamate .
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C36H36N2O9 |
---|---|
Molecular Weight |
640.7g/mol |
IUPAC Name |
diethyl 4-[4-methoxy-3-[(2-nitrophenoxy)methyl]phenyl]-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C36H36N2O9/c1-5-45-35(40)30-21(3)37-26-19-25(22-12-8-7-9-13-22)32(36(41)46-6-2)34(39)33(26)31(30)23-16-17-28(44-4)24(18-23)20-47-29-15-11-10-14-27(29)38(42)43/h7-18,25,31-32,37H,5-6,19-20H2,1-4H3 |
InChI Key |
YIVKNYGSDRLGHB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC(=C(C=C3)OC)COC4=CC=CC=C4[N+](=O)[O-])C5=CC=CC=C5 |
Canonical SMILES |
CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC(=C(C=C3)OC)COC4=CC=CC=C4[N+](=O)[O-])C5=CC=CC=C5 |
Origin of Product |
United States |
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